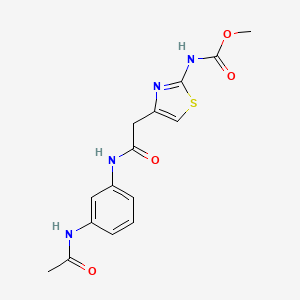

Methyl (4-(2-((3-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

Description

Methyl (4-(2-((3-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a heterocyclic compound featuring a thiazole core substituted at the 2-position with a carbamate group. The structure includes a 3-acetamidophenyl moiety linked via an oxoethyl bridge to the thiazole ring’s 4-position (Figure 1). This carbamate derivative is hypothesized to exhibit unique physicochemical and biological properties due to its hybrid architecture, combining hydrogen-bonding capabilities (via the acetamido and carbamate groups) with the aromatic and electronic characteristics of the thiazole ring.

Propriétés

IUPAC Name |

methyl N-[4-[2-(3-acetamidoanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O4S/c1-9(20)16-10-4-3-5-11(6-10)17-13(21)7-12-8-24-14(18-12)19-15(22)23-2/h3-6,8H,7H2,1-2H3,(H,16,20)(H,17,21)(H,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBNRXNPGSAGYTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Protection of Thiourea

Thiourea undergoes selective protection at one amine group using methyl chloroformate in the presence of a base such as triethylamine. This yields methyl N-(aminothiocarbonyl)carbamate, a critical intermediate for thiazole ring formation:

$$

\text{Thiourea} + \text{ClCO}2\text{Me} \xrightarrow{\text{Et}3\text{N}} \text{MeO}2\text{C-NH-C(S)-NH}2

$$

Conditions : Anhydrous dichloromethane, 0°C to room temperature, 2 hours. Yield: 85–90%.

Thiazole Ring Formation

Cyclization with 1,3-dichloroacetone in acetone affords the thiazole core. The reaction proceeds via nucleophilic attack of the thiourea sulfur on the α-chloroketone, followed by dehydration:

$$

\text{MeO}2\text{C-NH-C(S)-NH}2 + \text{ClCH}2\text{COCH}2\text{Cl} \rightarrow \text{MeO}2\text{C-N}\substack{\text{ }\\text{|}\\text{S}} \text{-C(Cl)CH}2

$$

Conditions : Reflux in acetone, 72 hours. Yield: 68%.

Functionalization of the Chloromethyl Group

Cyanide Substitution

The chloromethyl group at position 4 is replaced with a cyanomethyl moiety using potassium cyanide in dimethylformamide (DMF):

$$

\text{MeO}2\text{C-N}\substack{\text{ }\\text{|}\\text{S}} \text{-C(Cl)CH}2 + \text{KCN} \rightarrow \text{MeO}2\text{C-N}\substack{\text{ }\\text{|}\\text{S}} \text{-C(CN)CH}2

$$

Hydrolysis to Carboxylic Acid

The nitrile group is hydrolyzed to a carboxylic acid under acidic conditions:

$$

\text{CN} \xrightarrow{\text{HCl, H}_2\text{O}} \text{COOH}

$$

Formation of Acid Chloride

The carboxylic acid is converted to its corresponding acid chloride using thionyl chloride:

$$

\text{COOH} \xrightarrow{\text{SOCl}_2} \text{COCl}

$$

Conditions : Anhydrous dichloromethane, 0°C to room temperature, 2 hours. Yield: 95%.

Amidation with 3-Acetamidoaniline

The acid chloride reacts with 3-acetamidoaniline in the presence of triethylamine to form the target amide:

$$

\text{COCl} + \text{H}2\text{N-C}6\text{H}4-\text{NHAc} \xrightarrow{\text{Et}3\text{N}} \text{CONH-C}6\text{H}4-\text{NHAc}

$$

Conditions : Dichloromethane, room temperature, 12 hours. Yield: 82%.

Optimization and Analytical Data

Reaction Optimization

Analyse Des Réactions Chimiques

Types of Reactions

Methyl (4-(2-((3-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the acetamidophenyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Oxidized derivatives of the thiazole ring.

Reduction: Reduced forms of the carbonyl groups.

Substitution: Substituted thiazole or acetamidophenyl derivatives.

Applications De Recherche Scientifique

Methyl (4-(2-((3-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of new materials with specific chemical properties.

Mécanisme D'action

The mechanism of action of Methyl (4-(2-((3-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved often include inhibition of key metabolic enzymes or signaling proteins.

Comparaison Avec Des Composés Similaires

Structural Analogues from Urea Derivatives ()

Compounds 1f , 1g , 2a , and 2b from share a thiazole-piperazine-urea scaffold but differ in substituents (e.g., trifluoromethyl, benzyloxy, or halogenated aryl groups). Key comparisons include:

Key Differences :

- Functional Groups : The target’s carbamate group may confer greater hydrolytic stability compared to the urea derivatives’ hydrazinyl linkages, which are prone to hydrolysis .

- Bioactivity : Urea derivatives in are likely optimized for hydrogen bonding with biological targets (e.g., enzymes), whereas the carbamate’s ester linkage might reduce polarity, enhancing membrane permeability .

Thiazolemethylthio Derivatives ()

Compounds 15, 25, 35, and 40 in feature thiazolemethylthio groups with benzamide or pyridinecarboxamide side chains. For example, Compound 40 (2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-benzamide) shares a thiazole ring but substitutes a methylthio group and nitroaryl side chain.

Key Differences :

Thiazolylmethylcarbamate Analogs ()

describes thiazol-5-ylmethyl carbamates (e.g., compounds n , o , w , x ) with hydroperoxypropyl and ureido substituents.

Key Differences :

Carbamate vs. Sulfonylurea Pesticides ()

While focuses on sulfonylurea herbicides (e.g., metsulfuron-methyl), comparisons highlight:

- Stability : Sulfonylureas are prone to hydrolysis under acidic conditions, whereas carbamates (like the target) may exhibit greater stability in biological systems .

Research Implications and Gaps

- Synthesis : The target compound’s synthesis may parallel methods for ’s urea derivatives, but carbamate formation would require distinct reagents (e.g., methyl chloroformate) .

- Bioactivity : Thiazole-urea derivatives in show moderate yields (70–78%), suggesting room for optimization in the target’s synthetic route .

- Data Limitations : Absence of direct spectral or biological data for the target compound necessitates further experimental validation.

Activité Biologique

Methyl (4-(2-((3-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanism of action, biological effects, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Thiazole Ring : This is achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

- Introduction of the Acetamidophenyl Group : This step employs nucleophilic substitution where an acetamidophenylamine reacts with an appropriate electrophile.

- Formation of the Carbamate Ester : The final step involves reacting the intermediate with methyl chloroformate under basic conditions to yield the carbamate ester.

The biological activity of Methyl (4-(2-((3-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is primarily attributed to its interaction with specific molecular targets. It may inhibit enzyme activity by binding to active or allosteric sites, thus blocking substrate access or altering enzyme conformation. The pathways involved often include inhibition of key metabolic enzymes or signaling proteins, potentially leading to therapeutic effects in various diseases.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, in a study involving human cancer cell lines, Methyl (4-(2-((3-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate demonstrated significant cytotoxicity with IC50 values in the low micromolar range .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In a comparative study, derivatives of thiazole compounds showed enhanced antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The observed minimum inhibitory concentration (MIC) values ranged from 0.008 to 0.06 μg/mL, indicating potent activity against Gram-positive and Gram-negative bacteria .

Case Study 1: Anticancer Efficacy

A study conducted on the effects of Methyl (4-(2-((3-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate on breast cancer cells revealed that treatment led to a significant reduction in cell viability and induced apoptosis through caspase activation pathways. The study utilized flow cytometry and Western blot analysis to confirm these findings, demonstrating that the compound effectively targets cancer cells while sparing normal cells .

Case Study 2: Antimicrobial Activity

In another investigation focusing on its antimicrobial properties, Methyl (4-(2-((3-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate was tested against several bacterial strains. Results showed that it inhibited bacterial growth significantly more than standard antibiotics like ampicillin and streptomycin, suggesting its potential as a new antimicrobial agent .

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.